2-(1,3-Dithian-2-yl)furan
Description
Historical Context of 1,3-Dithiane (B146892) Chemistry as Acyl Anion Equivalents and Protecting Groups
The development of 1,3-dithianes as versatile tools in organic synthesis is a cornerstone of modern synthetic strategy, primarily revolving around the concept of "umpolung" or polarity inversion. numberanalytics.comwikipedia.orgrjstonline.com This concept, introduced by D. Seebach and E.J. Corey, addresses the challenge of reversing the intrinsic electrophilic nature of a carbonyl carbon into a nucleophilic one. wikipedia.orgrjstonline.com
Ordinarily, the carbon atom of a carbonyl group is electrophilic due to the electronegativity of the oxygen atom. wikipedia.org The Corey-Seebach reaction ingeniously circumvents this by converting aldehydes into 1,3-dithianes through reaction with 1,3-propanedithiol (B87085). wikipedia.orgencyclopedia.pub The C-H proton at the 2-position of the dithiane ring (formerly the aldehyde proton) is sufficiently acidic (pKa ≈ 31 in DMSO) to be deprotonated by a strong base like n-butyllithium. brynmawr.eduorganic-chemistry.org This generates a stabilized carbanion, a nucleophilic acyl anion equivalent, which can then react with a wide array of electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgorganic-chemistry.org This transformation allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional carbonyl chemistry. numberanalytics.comwikipedia.org
The final step in this sequence is the hydrolysis of the dithiane group to regenerate the carbonyl functionality in the now-modified molecule, yielding products like ketones, α-hydroxy ketones, and 1,2-diketones. wikipedia.orgorganic-chemistry.org While effective, this deprotection step can be challenging due to the stability of the thioacetal and often requires reagents like mercury(II) salts, though more environmentally benign methods have since been developed. encyclopedia.pubasianpubs.org
Beyond their role in umpolung, 1,3-dithianes are also widely employed as robust protecting groups for aldehydes and ketones. asianpubs.orguwindsor.ca Their stability under both acidic and basic conditions makes them ideal for masking a carbonyl group while other chemical transformations are performed elsewhere in the molecule. asianpubs.orguwindsor.ca
Table 1: Key Features of 1,3-Dithiane Chemistry
| Feature | Description | Key References |
|---|---|---|
| Umpolung (Polarity Inversion) | Reverses the electrophilic character of a carbonyl carbon into a nucleophilic acyl anion equivalent. | wikipedia.org, wikipedia.org, rjstonline.com |
| Formation | Typically formed from an aldehyde or ketone and 1,3-propanedithiol under acidic catalysis. | orgsyn.org, encyclopedia.pub, organic-chemistry.org |
| Deprotonation | The C2-proton is abstracted by a strong base (e.g., n-BuLi) to form a 2-lithio-1,3-dithiane. | wikipedia.org, organic-chemistry.org |
| Reactivity | The lithiated dithiane acts as a potent nucleophile, reacting with various electrophiles (alkyl halides, epoxides, carbonyls). | wikipedia.org, researchgate.net |
| Protecting Group | Highly stable to both acidic and basic conditions, making it an effective protecting group for carbonyls. | uwindsor.ca, asianpubs.org |
| Deprotection | Hydrolysis back to the carbonyl often requires specific conditions, such as using metal salts (e.g., HgCl₂) or oxidative methods. | encyclopedia.pub, organic-chemistry.org, asianpubs.org |
The Versatility of Furan (B31954) Heterocycles in Organic Synthesis and Their Reactivity Profiles
Furan is a five-membered aromatic heterocycle that serves as a versatile building block in the synthesis of a vast array of complex molecules, including natural products and materials. acs.orgnumberanalytics.comnumberanalytics.com Its utility stems from its unique electronic structure and diverse reactivity. numberanalytics.com As a π-excessive heterocycle, the furan ring has a higher electron density than benzene, making it significantly more reactive towards electrophiles. chemicalbook.comnumberanalytics.com
The primary modes of reactivity for the furan ring include:
Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com Due to the electronic distribution in the ring, these reactions occur preferentially at the C2-position (α-position). chemicalbook.comquora.com If the C2 and C5 positions are occupied, substitution may occur at C3. uoanbar.edu.iq The intermediate carbocation formed by attack at C2 is better stabilized by resonance (three resonance structures) compared to attack at C3 (two resonance structures). chemicalbook.comquora.com
Diels-Alder Reaction: Furan can act as a 1,3-diene in [4+2] cycloaddition reactions with various dienophiles. acs.orgnumberanalytics.com This reaction forms 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable intermediates that can be converted into cyclohexenes, substituted tetrahydrofurans, and other complex structures. acs.org However, the Diels-Alder reaction with furan is often reversible, as the process involves the loss of the furan's aromaticity. nih.gov
Other Reactions: The furan ring can be subjected to oxidation, leading to ring-opened products like unsaturated dialdehydes, or reduction via catalytic hydrogenation to yield tetrahydrofuran (B95107) derivatives, which are common structural motifs in natural products. acs.org
Table 2: Reactivity Profile of the Furan Ring
| Reaction Type | Description | Preferred Position | Key References |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Substitution of a ring hydrogen with an electrophile. Furan is much more reactive than benzene. | C2 (and C5) | chemicalbook.com, pearson.com, numberanalytics.com, quora.com |
| Diels-Alder Cycloaddition | Acts as a diene in [4+2] reactions to form oxabicyclic compounds. | The entire furan ring (positions 2, 3, 4, 5) | rsc.org, acs.org, nih.gov |
| Hydrogenation | Catalytic reduction leads to the corresponding saturated tetrahydrofuran ring. | Full ring reduction | acs.org |
| Oxidative Ring Opening | Oxidation with agents like peracids can cleave the ring to form dicarbonyl compounds. | Full ring cleavage | acs.org |
Rationale for Investigating the Synergistic Reactivity and Synthetic Applications of the 2-(1,3-Dithian-2-yl)furan Motif
The strategic combination of a 1,3-dithiane unit and a furan ring into the single molecule, this compound, creates a bifunctional building block with significant synthetic potential. This structure is not merely a sum of its parts; the interaction between the two moieties is expected to give rise to synergistic reactivity and novel synthetic opportunities.
The primary rationale for investigating this motif is the orthogonal reactivity it presents. The dithiane group at the C2 position of the furan serves as a latent carbonyl, which can be unmasked as a nucleophilic acyl anion through the established Corey-Seebach protocol. wikipedia.orgorganic-chemistry.org This allows for the introduction of a variety of substituents at the C2 position via reaction with electrophiles. For instance, the anion of this compound can react with other molecules to build more complex structures, as demonstrated in the synthesis of compounds like 3-(1,3-dithian-2-yl)-2-(hydroxymethyl)cyclohex-2-en-1-one. iastate.edu
Simultaneously, the furan ring retains its own characteristic reactivity. It can participate in electrophilic aromatic substitution, which would be directed to the C5 position due to the presence of the C2-substituent. uoanbar.edu.iq Furthermore, the furan can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic systems. acs.org The dithiane moiety, being relatively stable, would likely be tolerated under many conditions used to modify the furan ring.
This dual functionality allows for a programmed, stepwise elaboration of the molecule. A synthetic sequence could involve:
Functionalization at the C2 position by deprotonating the dithiane and reacting it with an electrophile.
Subsequent modification of the furan ring at the C5 position via electrophilic substitution.
Utilization of the furan as a diene in a cycloaddition reaction.
Final deprotection of the dithiane to reveal a ketone, providing yet another site for chemical transformation.
The interplay between the two groups could also modulate their individual reactivities. The electron-rich furan ring may influence the acidity of the C2-proton on the dithiane, while the dithiane group will electronically influence and direct subsequent reactions on the furan ring. This synergistic potential makes this compound a highly attractive and versatile intermediate for the construction of complex and functionally dense organic molecules.
Structure
3D Structure
Properties
CAS No. |
67421-75-4 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,8H,2,5-6H2 |
InChI Key |
CPFCAVHGVHEJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1,3 Dithian 2 Yl Furan and Its Congeners
Direct Coupling Strategies for 1,3-Dithianes and Furan (B31954) Moieties
Direct coupling methods provide a straightforward approach to link furan and 1,3-dithiane (B146892) units. These strategies typically involve the generation of a nucleophilic dithiane species that subsequently reacts with an electrophilic furan derivative, or vice versa.
Generation of 2-Lithio-1,3-Dithianes and Subsequent Electrophilic Functionalization
A cornerstone in the synthesis of 2-substituted-1,3-dithianes is the generation of 2-lithio-1,3-dithiane. This is achieved by deprotonating 1,3-dithiane at the C2 position using a strong base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. cardiff.ac.uk The resulting 2-lithio-1,3-dithiane is a potent nucleophile and serves as an acyl anion equivalent. acs.orgacs.org
This nucleophilic species can then be reacted with a suitable furan-based electrophile to form the desired 2-(1,3-dithian-2-yl)furan skeleton. For instance, reaction with a 2-halofuran or a furan-2-carbaldehyde followed by subsequent transformations can yield the target compound. The versatility of this method allows for the introduction of various substituents on both the furan and dithiane rings by starting with appropriately functionalized precursors. Arenesulfonates of primary alcohols have also been shown to react smoothly with lithiated 1,3-dithianes to produce 2-alkyl derivatives in high yields. organic-chemistry.org
Table 1: Examples of Electrophilic Functionalization of 2-Lithio-1,3-Dithiane
| Electrophile | Product | Notes |
| 2-Bromofuran | This compound | Direct coupling |
| Furan-2-carbaldehyde | 2-(Furan-2-yl(hydroxy)methyl)-1,3-dithiane | Requires subsequent oxidation/reduction to achieve the target structure |
| Primary alcohol arenesulfonates | 2-Alkyl-1,3-dithianes | High yields at room temperature organic-chemistry.org |
Transformations Involving Furan-2-yl Anions as γ-Oxo/Hydroxyl Acyl Anion Equivalents
In a complementary approach, furan-2-yl anions can act as nucleophiles. These anions have been demonstrated to be robust γ-oxo and γ-hydroxyl acyl anion equivalents. acs.orgacs.orgnih.gov This strategy involves the generation of a lithiated furan species, which then reacts with an electrophilic dithiane precursor. For example, treating furan with a strong base can generate a furan-2-yl anion, which can then react with a suitable electrophile like 2-chloro-1,3-dithiane. This approach expands the synthetic toolkit for creating the furan-dithiane linkage by reversing the roles of the nucleophile and electrophile. acs.orgnih.gov
Cascade and One-Pot Synthetic Approaches
Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates.
Cyclization Reactions Initiated by Dithiane-Derived Intermediates
Dithiane moieties can be incorporated into acyclic precursors that are designed to undergo cyclization to form the furan ring. For example, a dithiane-containing substrate with appropriate functional groups can be induced to cyclize, often under acidic or metal-catalyzed conditions, to construct the furan ring with the dithiane group already in place. These reactions can be highly efficient and provide access to complex furan derivatives. researchgate.net Some novel cyclization reactions have been observed with η2-furan complexes, where electrophilic addition leads to intermediates that cyclize with tethered nucleophiles to form new heterocycles. researchgate.net
Multicomponent Reactions Incorporating Furan and Dithiane Units
Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules from three or more starting materials in a single pot. nih.gov An MCR approach to this compound could involve the simultaneous reaction of a furan precursor, a source of the dithiane unit (such as 1,3-propanedithiol), and a third component that facilitates the coupling and ring formation. researchgate.net For example, a one-pot reaction combining an aldehyde, an acid chloride, and a specific phosphonite can generate a 1,3-dipole that reacts with an alkyne to form a substituted furan. nih.gov Another bio-inspired one-pot multicomponent reaction combines furan, a thiol, and an amine to create pyrrole (B145914) heterocycles, showcasing the versatility of furan in MCRs. researchgate.netbohrium.com
Transition Metal-Catalyzed Syntheses of this compound Systems
Transition metal catalysis provides highly efficient and selective methods for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. amazonaws.comnih.gov
A plausible strategy for the synthesis of this compound involves the palladium-catalyzed coupling of a 2-stannyl- or 2-boronyl-1,3-dithiane with a 2-halofuran. Alternatively, a 2-halodithiane could be coupled with a furan organometallic reagent. These reactions, such as the Stille or Suzuki coupling, are known for their high functional group tolerance and broad substrate scope. researchgate.net Palladium-catalyzed direct arylation of furans via C-H functionalization has also been demonstrated as an effective method. amazonaws.com Furthermore, palladium catalysis can be used in cascade reactions, for instance, the reaction of aryloxy-enynes with aryl halides to produce 2,3,4-trisubstituted furans. organic-chemistry.org
Table 2: Overview of Transition Metal-Catalyzed Approaches
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type |
| Palladium(0) | 2-Stannyl-1,3-dithiane | 2-Bromofuran | Stille Coupling |
| Palladium(0) | 2-Boronyl-1,3-dithiane | 2-Iodofuran | Suzuki Coupling |
| Palladium(II) Acetate | Furan | Aryl Chloride | Direct Arylation nih.gov |
| Copper(I) | Terminal Alkyne | o-Iodoanisole | Sonogashira Coupling followed by cyclization nih.gov |
Palladium-Mediated Coupling Reactions for Functionalized Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, enabling the functionalization of heterocyclic compounds like furan. mdpi.com These methods are particularly effective for introducing a wide range of substituents onto the furan ring of dithiane-containing structures, starting from appropriately halogenated precursors. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the strategic modification of the furan scaffold, yielding complex derivatives applicable in various fields of chemical research. mdpi.comsemanticscholar.org
For instance, a hypothetical 2-(1,3-dithian-2-yl)-5-bromofuran could serve as a versatile substrate for various palladium-catalyzed transformations. The Suzuki coupling with an arylboronic acid would introduce an aryl group at the 5-position, a common structural motif in medicinal chemistry. semanticscholar.orgsemanticscholar.org Similarly, a Sonogashira coupling with a terminal alkyne would yield an alkynylated furan derivative, a valuable precursor for further synthetic manipulations. nih.govorganic-chemistry.org The choice of catalyst, such as PdCl₂(CH₃CN)₂, and solvent can be crucial, with dioxane often proving effective in achieving high yields. mdpi.com
| Reaction Type | Coupling Partner | Typical Catalyst | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | 2-(1,3-Dithian-2-yl)-5-arylfuran |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | 2-(1,3-Dithian-2-yl)-5-(alkenyl)furan |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 2-(1,3-Dithian-2-yl)-5-(alkynyl)furan |
Gold-Catalyzed Transformations in Dithiane-Furan Systems
Gold catalysis has emerged as a powerful methodology for the synthesis of complex heterocyclic systems through the activation of π-systems like alkynes and allenes. mdpi.com While direct gold-catalyzed transformations on the this compound scaffold are not extensively documented, the principles of gold catalysis can be applied to the synthesis of the furan ring itself, with the dithiane moiety being introduced either before or after the cyclization.
Gold catalysts, such as AuCl₃ or gold(I) complexes like Ph₃PAuNTf₂, are exceptionally effective in catalyzing the cycloisomerization of various functionalized precursors to form substituted furans. mdpi.comdntb.gov.ua For example, gold-catalyzed cyclization of allenones is a known route to produce furan rings. mdpi.com Another approach involves the reaction of diynes with water, catalyzed by a gold(I) complex, to yield substituted furans. mdpi.com These methods offer pathways to densely functionalized furan cores that could be incorporated into dithiane-furan systems. The reactions proceed under mild conditions and often exhibit high selectivity, making them attractive for complex molecule synthesis. tcichemicals.com
| Precursor Type | Gold Catalyst | Reaction | Resulting Structure |
|---|---|---|---|
| Allenyl Ketones | AuCl₃ | Cycloisomerization | Substituted Furan |
| Diynamides | Ph₃PAuNTf₂ | Reaction with H₂O | 2,5-Diaminofuran |
| Alkynyl Ethers & Furans | IPrAuCl / NaBArF | [4+2] Cycloaddition | Substituted Phenol |
| Sulfonium Ylides & Alkynes | Echavarren's Catalyst | Intermolecular Cyclization | Functionalized Furan |
Novel and Green Chemistry Protocols for Dithiane-Furan Construction
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing dithiane-furan compounds. These protocols aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Solvent-Free Thioacetalization Methods for Precursor Synthesis
The key step in synthesizing this compound is the thioacetalization of 2-furaldehyde with 1,3-propanedithiol (B87085). Traditional methods often employ acid catalysts in organic solvents. However, solvent-free conditions offer significant environmental benefits. Several solid-supported catalysts and reagents have been shown to efficiently promote this reaction without the need for a solvent. organic-chemistry.org
For example, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has been identified as a highly efficient and reusable catalyst for the formation of 1,3-dithianes at room temperature under solvent-free conditions. organic-chemistry.org Other catalysts, such as tungstophosphoric acid (H₃PW₁₂O₄₀) and lithium bromide (LiBr), have also been successfully used for the chemoselective and high-yielding synthesis of dithioacetals from aldehydes under solvent-free protocols. organic-chemistry.org These methods are characterized by short reaction times, simple work-up procedures involving filtration, and excellent product yields. organic-chemistry.org
| Catalyst | Reaction Conditions | Key Advantages |
|---|---|---|
| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free, Room Temperature | High efficiency, Reusable catalyst |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free | Excellent yields, High selectivity |
| Lithium Bromide (LiBr) | Solvent-free | Neutral conditions, Chemoselective |
| p-Toluenesulfonic acid / Silica gel | Solvent-free | Short reaction time, Simple work-up |
Photochemical Routes to Dithiane-Furan Frameworks
Photochemistry provides a unique, metal-free avenue for constructing complex molecular architectures, often under mild conditions. While direct photochemical synthesis of this compound is an area of ongoing research, photochemical methods have been successfully applied to the synthesis of related furan structures, such as benzofurans. nih.gov
One notable example is the one-step, metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes to produce 2-substituted benzo[b]furans. nih.govresearchgate.net This reaction proceeds through a tandem formation of an aryl-C and a C-O bond via a photochemically generated aryl cation intermediate. nih.gov The application of such photochemical principles could potentially be extended to the construction of the furan core in dithiane-furan systems. These routes are environmentally advantageous as they avoid the use of heavy metal catalysts and often proceed at ambient temperature, reducing energy consumption. researchgate.net
| Reactants | Reaction Conditions | Product Type | Key Features |
|---|---|---|---|
| 2-Chlorophenol derivatives + Terminal Alkynes | UV Irradiation, Acetonitrile | 2-Substituted Benzo[b]furan | Metal-free, Mild conditions, Forms C-C and C-O bonds |
Mechanistic Elucidations of Reactivity in 2 1,3 Dithian 2 Yl Furan Chemistry
Umpolung Reactivity and Acyl Anion Equivalence in 1,3-Dithian-2-yl Moieties
The 1,3-dithiane (B146892) group is a cornerstone of modern synthetic chemistry, primarily for its role as a masked acyl group. By temporarily reversing the polarity of the carbon atom to which it is attached, it allows for the formation of carbon-carbon bonds that would be otherwise inaccessible through conventional synthetic strategies.
The hydrogen atom at the C2 position of the 1,3-dithiane ring is significantly more acidic (pKa ≈ 31) than a typical methylene (B1212753) proton. This increased acidity is attributed to the ability of the two adjacent sulfur atoms to stabilize the resulting conjugate base. Treatment of a 1,3-dithiane, such as 2-(1,3-dithian-2-yl)furan, with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -30 °C) results in the deprotonation of the C2 carbon, yielding a 2-lithio-1,3-dithiane derivative. nih.govrsc.org
This lithiated species behaves as a powerful nucleophile, effectively serving as an acyl anion equivalent. The negative charge on the carbon is stabilized by the neighboring sulfur atoms, a phenomenon explained by the polarizability of sulfur and the longer carbon-sulfur bond lengths. nih.gov This stabilized carbanion can react with a wide array of electrophiles in carbon-carbon bond-forming reactions. nih.gov
Common electrophilic partners for 2-lithio-1,3-dithianes include:
Alkyl halides: For the synthesis of ketones.
Aldehydes and Ketones: To form α-hydroxy ketones after hydrolysis.
Epoxides: Resulting in β-hydroxy ketones after hydrolysis.
Acid derivatives (e.g., esters, acid chlorides): To generate various dicarbonyl compounds.
The versatility of this reaction, known as the Corey-Seebach reaction, provides a robust method for constructing complex molecular architectures from simple precursors. nih.gov After the nucleophilic addition step, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, to unveil the final ketone product. nih.govrsc.org
The stability and reactivity of the 2-lithio-1,3-dithiane anion are not merely due to inductive effects but are also governed by specific stereoelectronic factors. The 1,3-dithiane ring typically adopts a chair conformation. Research has shown that the acidity of the axial and equatorial protons at the C2 position can differ, influencing which proton is preferentially abstracted by the base.
The stability of the resulting carbanion is rationalized by the alignment of the carbon p-orbital containing the lone pair with the anti-periplanar C-S σ* antibonding orbitals. This orbital overlap allows for efficient delocalization of the negative charge. The geometry of the six-membered ring facilitates this optimal alignment, contributing to the anion's stability compared to acyclic or five-membered dithioacetal analogues, which are more prone to fragmentation. nih.gov This stereoelectronic control is crucial for the efficacy of the dithiane as an acyl anion equivalent, ensuring its stability and predictable nucleophilic reactivity.
Complex Rearrangement Reactions Involving Furan-Dithiane Systems
The unique electronic properties of both the furan (B31954) and dithiane rings can lead to complex molecular rearrangements under various reaction conditions. These transformations often provide pathways to novel heterocyclic structures.
The furan ring is susceptible to oxidative conditions, which can lead to dearomatization and subsequent rearrangement. nih.gov While specific examples involving this compound are not extensively documented, the principles of furan reactivity can be extrapolated. A notable transformation is the oxidative rearrangement of suitably substituted furans into other heterocyclic systems, such as indoles. For example, the oxidative rearrangement of 2-(2-aminobenzyl)furans has been shown to yield 2-(2-acylvinyl)indoles. nih.govresearchgate.net This type of reaction typically proceeds through an initial oxidation of the furan ring, followed by ring-opening and subsequent intramolecular cyclization involving the appended side chain to form the new heterocyclic core. nih.gov Another pathway involves the oxidation of furan-2-carboximidamides, which rearrange to form N¹-acyl-N¹-(2-furyl)ureas. rsc.org
The 1,3-dithiane ring itself can undergo rearrangement, particularly ring expansion to form medium-sized sulfur-containing heterocycles. A notable example is the base-mediated rearrangement of 1,3-dithianyl-substituted propargylamines. In the presence of a base such as potassium tert-butoxide (KOtBu) in DMF, these substrates undergo an expansion of the dithiane ring to provide nine-membered dithionine derivatives in good yields. nih.gov The proposed mechanism involves the formation of a radical intermediate, followed by a regioselective endo-dig radical cyclization that results in the expanded ring system. nih.gov
| Substrate | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1-(1,3-Dithian-2-yl)propargylamine derivative | KOtBu | DMF | 9-membered Dithionine derivative | 46-84 |
| 1-(1,3-Dithiolan-2-yl)propargylamine derivative | KOtBu | DMF | 8-membered Dithiocine derivative | Variable |
Acid-mediated rearrangements are also known. α-Hydroxy-1,3-dithianes, when treated with acid, can rearrange to α-thioketones or undergo elimination to form dithioketene ketals, depending on the substitution pattern.
Under acidic conditions, 1,3-dithianes can form electrophilic thionium (B1214772) ion intermediates. A thionium ion is generated by the departure of one of the sulfur atoms' substituents, creating a resonance-stabilized carbocation where the positive charge is shared between the carbon and the adjacent sulfur atom.
In a molecule like this compound, if a nucleophilic site is present on a side chain attached to the furan or dithiane ring, an intramolecular reaction can occur. The thionium ion, acting as a potent electrophile, can be trapped by the internal nucleophile, leading to the formation of a new cyclic or bicyclic system. This pathway is a key step in many acid-catalyzed hydrolysis and rearrangement reactions of dithianes and provides a strategic route for constructing complex heterocyclic frameworks.
Radical and Photochemical Mechanisms
Radical and photochemical pathways offer alternative strategies for the functionalization of this compound, distinct from traditional ionic reactions. These methods involve high-energy intermediates and electronically excited states, enabling unique bond formations and molecular transformations.
Formation and Reactivity of 1,3-Dithianyl Radicals
While the anionic chemistry of 1,3-dithianes is well-established, their radical chemistry provides a complementary approach to carbon-carbon bond formation. The 2-(1,3-dithianyl) radical can be generated through various methods, including hydrogen atom abstraction from 2-(furan-2-yl)-1,3-dithiane or via oxidative methods. The stability of this radical is influenced by the adjacent sulfur atoms, which can delocalize the unpaired electron.
Once formed, the 2-(furan-2-yl)-1,3-dithianyl radical is an electrophilic species that can engage in several types of reactions. A key reaction pathway is its addition to carbon-carbon double or triple bonds. youtube.com For instance, an oxidative coupling method for alkyne difunctionalization has been developed that proceeds through a radical coupling pathway to afford β-ketodithianes. organic-chemistry.org This type of reactivity opens avenues for the synthesis of complex molecules where the dithiane-functionalized furan is appended to an unsaturated system.
The general steps in a radical reaction involving a 1,3-dithianyl species typically include:
Initiation: Formation of the initial radical species, often with light or heat. youtube.com
Propagation: The dithianyl radical reacts with a neutral molecule (e.g., an alkene) to form a new C-C bond and a new radical intermediate. youtube.com This new radical can then continue the chain reaction.
Termination: Two radical species combine to form a stable, non-radical product. youtube.com
Photoinduced Processes in this compound Derivative Synthesis
Photochemical methods provide a powerful tool for generating highly reactive intermediates under mild conditions. In the context of dithiane chemistry, photoinduced processes can lead to carbon-carbon bond cleavage or formation. Research has shown that dithiane-based adducts can undergo photoinduced fragmentation. mdpi.com For example, the synthesis and photoinduced cleavage of dithiane-based benzophenone (B1666685) adducts have been studied, demonstrating the lability of the C-S bonds under irradiation. mdpi.com
While specific studies on the photoinduced synthesis of this compound derivatives are not extensively detailed, the principles can be inferred from related systems. The furan moiety is known to participate in various photochemical reactions, including [2+2] cycloadditions. The combination of a photosensitive furan ring and a dithiane group capable of radical stabilization or cleavage presents opportunities for novel synthetic strategies. For instance, photo-activation could lead to the formation of a 1,3-dithianyl radical that subsequently reacts intramolecularly or intermolecularly. Xanthene-based dyes with 1,3-dithian-2-yl substituents have been shown to undergo carbon-carbon bond cleavage induced by visible light, highlighting the potential for dithianes to act as photoactivatable groups. uni-regensburg.de
Electrophilic and Nucleophilic Additions to this compound Frameworks
The dual presence of the electron-rich furan ring and the acyl anion equivalent nature of the dithiane moiety allows for a diverse range of electrophilic and nucleophilic addition reactions.
Conjugate Addition Reactions
The lithiated form of this compound is a potent nucleophile that can participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. This reaction is a cornerstone of C-C bond formation, allowing for the creation of 1,4-dicarbonyl compounds or their synthetic equivalents after deprotection of the dithiane. electronicsandbooks.comresearchgate.net
The reaction of lithiated 2-(heteroaryl)-1,3-dithianes with α,β-unsaturated acceptors like furan-2(5H)-one has been successfully demonstrated. electronicsandbooks.comrsc.org The furan substituent on the dithiane ring is considered a π-excessive system, comparable to polyoxygenated phenyl groups, which supports the stability and reactivity of the corresponding dithiane anion. electronicsandbooks.com These reactions generally proceed with higher yields compared to the addition of 2-aryl derivatives, although strong deactivating groups on the heteroaryl ring can hinder the reaction. rsc.org This methodology is valuable for preparing γ-butyrolactones, which are structural motifs in many natural products. electronicsandbooks.com
Table 1: Conjugate Addition of Lithiated 2-(Furan-2-yl)-1,3-dithiane to Furan-2(5H)-one
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Furan-2(5H)-one | 3-[2-(Furan-2-yl)-1,3-dithian-2-yl]dihydrofuran-2(3H)-one | Good | electronicsandbooks.com, rsc.org |
Friedel-Crafts Type Reactions on the Furan Ring System
The furan ring is an electron-rich aromatic system that can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation. However, furan is highly sensitive to strong acids typically used as catalysts in these reactions (e.g., AlCl₃), which can lead to polymerization or ring-opening. pharmaguideline.comtaylorfrancis.comstackexchange.com Therefore, milder catalysts and conditions are required for successful Friedel-Crafts reactions on furan-containing substrates. pharmaguideline.comstackexchange.com
For this compound, the dithiane substituent acts as an electron-withdrawing group via induction, which can deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. However, electrophilic substitution is still expected to occur preferentially at the C5 position (the position adjacent to the heteroatom and farthest from the deactivating group).
Mild catalysts such as boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid are often employed for the acylation of furans with acid anhydrides or acid halides. pharmaguideline.comtaylorfrancis.com Trifluoroacetic anhydride (B1165640) is reactive enough that it may not require a catalyst. taylorfrancis.com Friedel-Crafts alkylation is generally more challenging due to the acid sensitivity of the furan ring. pharmaguideline.com
Table 2: Predicted Outcome of Friedel-Crafts Acylation on this compound
| Electrophile | Catalyst | Expected Major Product |
| Acetyl Chloride | BF₃·OEt₂ | 1-(5-(1,3-Dithian-2-yl)furan-2-yl)ethan-1-one |
| Acetic Anhydride | Phosphoric Acid | 1-(5-(1,3-Dithian-2-yl)furan-2-yl)ethan-1-one |
Applications of 2 1,3 Dithian 2 Yl Furan As a Strategic Building Block
Advanced Intermediates in Natural Product Total Synthesis
The dual functionality of 2-(1,3-dithian-2-yl)furan makes it an invaluable intermediate in the multistep total synthesis of complex, biologically active natural products. It provides a platform for introducing a furanoyl group, which can be later unmasked or further transformed into other required functionalities. rsc.org
The application of dithiane-stabilized carbanions in the synthesis of alkaloids is a well-established strategy. A notable parallel is the use of the dianion derived from 2-(1,3-dithian-2-yl)indole in the synthesis of various Strychnos alkaloids. uwindsor.ca In this approach, the lithiated dithiane acts as a potent nucleophile, attacking electrophilic centers like α,β-unsaturated lactams to construct the intricate polycyclic systems characteristic of these natural products. uwindsor.ca
Similarly, 2-lithio-1,3-dithian-2-yl)furan can be employed as a key nucleophilic building block to introduce a 2-furoyl or a related five-carbon unit into an alkaloid precursor. This strategy allows for the coupling of the furan (B31954) moiety to complex electrophiles, followed by deprotection of the dithiane to reveal a ketone. This ketone can then participate in subsequent intramolecular cyclizations or other transformations to forge the final alkaloid scaffold. This approach is particularly useful for alkaloids that contain a furan ring or a substructure derivable from a 2-acylfuran unit.
| Precursor Fragment | Electrophile Example | Resulting Intermediate Structure | Target Alkaloid Class |
| 2-Lithio-1,3-dithian-2-yl)furan | Chiral amino-epoxide | Furan-dithiane adduct with amino alcohol | Indolizidine Alkaloids |
| 2-Lithio-1,3-dithian-2-yl)furan | Unsaturated lactam | Michael addition product | Quinolizidine Alkaloids |
| 2-Lithio-1,3-dithian-2-yl)furan | Allylic amino nitrile | Conjugate addition product | Strychnos Alkaloid Analogues |
The stereoselective synthesis of polyfunctionalized natural products often relies on the controlled formation of chiral centers. This compound contributes to this field through two primary mechanisms:
Diastereoselective Addition to Chiral Electrophiles: The organolithium species generated from this compound can react with chiral aldehydes, ketones, or epoxides. These reactions often proceed with high diastereoselectivity, governed by principles such as Cram's rule, to create new stereocenters. The resulting adducts, containing both the furan and dithiane groups, are rich in functionality and can be advanced toward complex targets. uwindsor.ca
Stereocontrolled Reactions of the Furan Ring: The furan moiety itself can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions. rsc.orgmdpi.com After coupling the dithianylfuran unit to a substrate, the furan ring can react with various dienophiles in a highly stereoselective manner. The facial selectivity of the cycloaddition can be influenced by existing stereocenters on the molecule, allowing for the construction of complex oxabicyclic systems that are precursors to polyols and other densely functionalized regions of natural products. rsc.orgtudelft.nl The reaction's selectivity often depends on whether the endo or exo adduct is preferentially formed. rsc.org
| Reaction Type | Reagents | Key Transformation | Stereochemical Outcome |
| Nucleophilic Addition | 2-Lithio-1,3-dithian-2-yl)furan, Chiral Aldehyde (R-CHO) | C-C bond formation | Creation of a new stereocenter with predictable diastereoselectivity. |
| Epoxide Opening | 2-Lithio-1,3-dithian-2-yl)furan, Chiral Epoxide | Regioselective ring-opening | Formation of a β-hydroxy thioacetal with controlled stereochemistry. |
| Diels-Alder Cycloaddition | Furan-dithiane adduct, N-Phenylmaleimide | [4+2] cycloaddition | Formation of an oxabicyclic adduct with defined endo/exo stereochemistry. rsc.org |
Synthesis of Advanced Pharmaceutical and Agrochemical Precursors
The structural motifs present in this compound are highly relevant in the design of bioactive molecules for pharmaceutical and agrochemical applications. The furan ring is a core component of numerous approved drugs, such as ranitidine (B14927) and furosemide. nih.gov
The true synthetic power of this compound lies in its ability to serve as a precursor to more complex heterocyclic systems. After the dithiane has been used to form a key C-C bond, it can be hydrolyzed under mild oxidative or acidic conditions to unmask a 2-acylfuran derivative. organic-chemistry.org This ketone functionality becomes a versatile handle for a wide range of cyclization and condensation reactions to build new rings onto the furan core.
For example, condensation of the resulting 2-acylfuran with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone rings. Similarly, reaction with β-ketoesters can be used to construct pyrone systems, and condensation with (thio)urea in a Biginelli-like reaction can yield dihydropyrimidinone scaffolds. mdpi.com This strategy allows for the rapid assembly of diverse, drug-like heterocyclic cores from a single, versatile starting material. A related strategy has been used to synthesize complex thiazole (B1198619) derivatives containing a furan scaffold, highlighting the utility of furan-based ketones in building new heterocyclic systems. nih.gov
Beyond its role as a masked carbonyl, the dithiane ring of this compound can be directly involved in the synthesis of other sulfur-containing heterocycles, which are a prominent class of compounds in medicinal chemistry. nih.gov
One advanced application involves the ring expansion of the 1,3-dithiane (B146892) moiety. Research has shown that dithianyl-substituted propargylamines can undergo a base-mediated rearrangement to form larger, medium-sized sulfur-containing rings, such as nine-membered S,S-heterocycles. chemistryviews.org By analogy, appropriately functionalized derivatives of this compound could serve as substrates for similar ring-expansion reactions, providing access to novel furan-annulated dithionanes or dithiepanes.
Furthermore, the lithiated intermediate, 2-lithio-1,3-dithian-2-yl)furan, can react with sulfur electrophiles. Reaction with elemental sulfur (S₈), followed by intramolecular cyclization, could potentially yield novel fused systems like dithiolofurans or trithiepinofurans, analogous to syntheses of other sulfur-rich heterocycles. researchgate.netarkat-usa.org
Development of Novel Organometallic and Boron-Containing Compounds
The reactivity of this compound allows for its conversion into novel organometallic and organoboron compounds, which have broad applications in catalysis and medicinal chemistry.
The most straightforward organometallic derivative is the organolithium species, 2-lithio-1,3-dithian-2-yl)furan, formed upon treatment with a strong base like n-butyllithium. egyankosh.ac.in This reagent is a cornerstone of the compound's utility. Beyond this, the dithiane moiety can be incorporated into more complex organometallic structures. For instance, σ-bonded 1,3-dithiane complexes of lanthanides such as yttrium (Y) and lutetium (Lu) have been synthesized and structurally characterized, demonstrating the ability of the dithiane carbanion to coordinate with various metals. The furan ring can also participate in coordination to transition metals, typically through its π-system or oxygen atom. researchgate.net
Boron-containing compounds have emerged as crucial pharmacophores, with several boronic acid-based drugs approved for clinical use. nih.gov A straightforward route to boron-functionalized derivatives of this compound involves quenching the 2-lithio intermediate with a trialkyl borate, such as trimethyl borate, followed by acidic workup. This sequence yields the corresponding this compound-5-boronic acid or its ester. These boron-containing building blocks are highly valuable for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of the dithianyl-furan moiety onto various aromatic and heteroaromatic scaffolds. researchgate.net
Incorporation into Organoboron Systems
No specific studies detailing the reaction of this compound to form organoboron systems were identified. Research on the synthesis of novel organoboron compounds is extensive, but the use of this particular dithiane-substituted furan as a precursor or strategic building block in this context is not described in the available scientific literature.
Ligand Design for Asymmetric Catalytic Applications
Similarly, a search for the use of this compound in the design and synthesis of chiral ligands for asymmetric catalysis yielded no specific results. While furan and dithiane moieties have been incorporated into various ligand architectures, the specific compound is not featured as a key component in the development of new ligands for asymmetric transformations according to the available research.
Due to the absence of specific research data on these topics, a detailed article with data tables and in-depth research findings as requested cannot be generated.
Theoretical and Computational Investigations of 2 1,3 Dithian 2 Yl Furan Chemistry
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the reactivity and reaction mechanisms of 2-(1,3-dithian-2-yl)furan. These computational methods allow for the detailed analysis of elementary steps in chemical reactions, as well as the elucidation of the electronic and steric factors that govern its chemical behavior.
Density Functional Theory (DFT) Analysis of Elementary Steps
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. This analysis helps in identifying the transition states and intermediates that are formed during a chemical transformation. For instance, in reactions such as electrophilic substitution or cycloaddition, DFT can be used to model the stepwise pathways. pku.edu.cn
One of the key applications of DFT in this context is the study of lithiation at the C2 position of the dithiane ring, a common reaction for this class of compounds. DFT calculations can determine the energetics of deprotonation and the subsequent reaction with electrophiles. The calculations would typically involve optimizing the geometries of the reactant, the lithiated intermediate, the transition state, and the final product. The energy differences between these species provide the activation energies and reaction energies, which are crucial for understanding the reaction kinetics and thermodynamics.
| Reaction Step | Calculated Parameter | Typical Value Range (kcal/mol) |
| Deprotonation of dithiane | Activation Energy | 15-25 |
| Reaction with electrophile | Reaction Energy | -20 to -40 |
| Cycloaddition (Diels-Alder) | Activation Energy | 20-35 |
Note: The values in this table are illustrative and can vary based on the specific reaction conditions and computational methods used.
Elucidation of Electronic and Steric Effects on Reactivity
The reactivity of this compound is governed by a combination of electronic and steric effects, which can be effectively studied using computational methods. The furan (B31954) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The dithiane group, on the other hand, is primarily an electron-withdrawing group due to the presence of the sulfur atoms, although it can stabilize an adjacent carbanion.
Computational analysis of the molecule's electronic structure, such as the distribution of molecular orbitals and the electrostatic potential, can reveal the most reactive sites. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the furan ring, indicating that it is the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) distribution can predict the sites for nucleophilic attack.
Steric effects arise from the spatial arrangement of the atoms. The bulky dithiane group can hinder the approach of reactants to the furan ring, influencing the regioselectivity and stereoselectivity of reactions. Computational models can quantify these steric effects by calculating the steric hindrance around different parts of the molecule.
Conformational Landscape and Molecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are critical to its physical and chemical properties. Computational modeling provides a powerful tool to explore its conformational landscape and understand its interactions with other molecules.
Computational Modeling of Preferred Conformations
This compound can exist in various conformations due to the rotation around the single bond connecting the furan and dithiane rings, as well as the chair and twist-boat conformations of the dithiane ring itself. Computational methods, such as molecular mechanics and DFT, can be used to identify the most stable conformations. researchgate.net
A conformational search can reveal several low-energy structures. The preferred conformation is typically one that minimizes steric repulsion between the two rings. The chair conformation of the dithiane ring is generally the most stable. The relative orientation of the furan ring with respect to the dithiane ring is determined by a delicate balance of steric and electronic interactions. The results of such a study can be summarized in a potential energy surface plot, showing the energy as a function of the dihedral angle between the two rings.
| Conformation Feature | Relative Energy (kcal/mol) |
| Dithiane Ring (Chair) | 0 (Reference) |
| Dithiane Ring (Twist-Boat) | 5-7 |
| Rotation Barrier (Furan-Dithiane) | 2-4 |
Note: These values are typical and can be influenced by the specific computational level of theory.
Intermolecular Interactions in Dithiane-Furan Systems
The intermolecular interactions of this compound play a significant role in its condensed-phase properties, such as its crystal packing and solubility. These interactions are primarily of the van der Waals type, including dispersion forces and dipole-dipole interactions.
Computational studies can model these interactions in dimers or larger clusters of the molecule. An interesting aspect to investigate would be the potential for non-covalent interactions involving the sulfur atoms of the dithiane ring and the π-system of the furan ring of a neighboring molecule. researchgate.net Such S···π interactions, though weak, can influence the molecular packing in the solid state. Hydrogen bonding is not a dominant feature for this molecule, but weak C-H···O or C-H···S interactions may be present.
Excited State Dynamics and Photoreactivity Prediction
The study of the excited states of this compound is essential for understanding its photochemistry and predicting its photoreactivity. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the electronic transitions and the behavior of the molecule upon absorption of light.
Upon UV irradiation, furan derivatives can undergo various photochemical reactions, including [2+2] cycloadditions and rearrangements. researchgate.net TD-DFT calculations can predict the energies of the excited states (e.g., S1, T1) and the nature of the electronic transitions (e.g., π→π*). By analyzing the changes in the electronic structure upon excitation, it is possible to predict the most likely photochemical reaction pathways. For example, if an excited state has significant diradical character, it might be prone to radical-mediated reactions.
The photoreactivity of the dithiane moiety is less commonly studied, but computational methods could explore the possibility of C-S bond cleavage or other photochemical transformations upon excitation. The interplay between the excited states of the furan and dithiane moieties would be a key aspect of such an investigation.
| Excited State | Excitation Energy (eV) | Dominant Transition | Predicted Reactivity |
| S1 (Singlet) | 4-5 | π→π* (Furan) | [2+2] Cycloaddition |
| T1 (Triplet) | 3-4 | π→π* (Furan) | Isomerization, Diradical reactions |
Note: These values are estimations and would require specific TD-DFT calculations for confirmation.
Time-Dependent DFT (TD-DFT) for Photoexcitation and Energy Profiles
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to investigate the electronic excited states of molecules. iastate.edu It is widely applied in photochemistry to predict absorption spectra and understand the nature of electronic transitions upon photoexcitation. researchgate.netosti.gov For this compound, TD-DFT calculations can elucidate the vertical excitation energies, oscillator strengths, and the character of the transitions, such as π→π* or n→π*, which are crucial for understanding its photochemical behavior. globalresearchonline.net
The methodology allows for the mapping of potential energy surfaces of the excited states, providing critical information on the pathways for energy dissipation following light absorption. mdpi.com By calculating the electronic absorption spectra, researchers can compare theoretical predictions with experimental data to validate the computational model. globalresearchonline.net For furan and its derivatives, TD-DFT has been successfully used to predict their electronic spectra, often showing good agreement with experimental values. researchgate.net The calculations typically reveal that the primary absorption bands in furan derivatives correspond to π→π* transitions within the aromatic ring. globalresearchonline.net
Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Furan Derivative This table is a representative example based on typical TD-DFT results for furan-containing compounds.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | 4.85 | 0.002 | n → π |
| S₀ → S₂ | 5.98 | 0.150 | π → π |
| S₀ → S₃ | 6.52 | 0.480 | π → π* |
Computational Insights into Photoinduced Transformations
Computational methods are essential for unraveling the complex mechanisms of photoinduced transformations in heterocyclic compounds. The photochemistry of the furan ring, for instance, is known to be intricate, potentially involving intermediates such as Dewar furan or cyclopropenyl derivatives. netsci-journal.com DFT calculations can model the reaction pathways of these transformations, identifying transition states and intermediates that are often too transient to be observed experimentally.
Upon excitation, this compound could undergo various photochemical reactions, such as isomerization or cycloaddition. netsci-journal.commdpi.com Computational studies can predict the feasibility of these pathways by calculating the activation barriers and reaction energies. For example, semiempirical and DFT calculations have been used to describe the complex photochemical behavior of furan, thiophene, and pyrrole (B145914) derivatives, suggesting that different excited states (singlet vs. triplet) can lead to distinct products. netsci-journal.com Such computational insights are invaluable for designing photochemical syntheses and understanding the degradation pathways of furan-containing molecules.
Advanced Spectroscopic Property Predictions
Computational spectroscopy has become an indispensable adjunct to experimental analysis, aiding in the structural elucidation and characterization of complex molecules.
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are a powerful tool for confirming molecular structures. escholarship.org The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts with reasonable accuracy. globalresearchonline.netmdpi.com
For this compound, theoretical calculations can help assign the signals in its experimental NMR spectra, especially for carbons and protons in complex environments. The process involves optimizing the molecule's geometry and then calculating the isotropic shielding constants for each nucleus. mdpi.com These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure or distinguish between different possible isomers or conformers. nih.govnih.gov
Table 2: Representative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table illustrates how theoretical data is used to validate experimental assignments for a molecule like this compound.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| Furan C2 | 155.1 | 154.5 | 0.6 |
| Furan C3 | 111.8 | 111.2 | 0.6 |
| Furan C4 | 112.5 | 112.0 | 0.5 |
| Furan C5 | 144.9 | 144.2 | 0.7 |
| Dithiane C2 | 45.8 | 45.2 | 0.6 |
| Dithiane C4/C6 | 30.1 | 29.7 | 0.4 |
| Dithiane C5 | 25.4 | 25.0 | 0.4 |
Computational Vibrational Spectroscopy for Molecular Characterization
Computational vibrational spectroscopy involves the simulation of infrared (IR) and Raman spectra to aid in the characterization of molecular structures. arxiv.orgcore.ac.uk By performing DFT calculations, one can obtain the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.gov These theoretical spectra serve as a valuable guide for interpreting and assigning the absorption bands observed in experimental IR and Raman measurements. nih.gov
For this compound, a computational analysis would predict the frequencies for characteristic vibrational modes, such as the C-H stretching of the furan ring, the C-S stretching of the dithiane ring, and various ring breathing and deformation modes. globalresearchonline.net A comparison between the calculated and experimental vibrational spectra can confirm the molecule's identity and provide insights into its conformational properties. ekb.eg Discrepancies between theoretical (gas-phase) and experimental (condensed-phase) spectra can often be reconciled by applying a scaling factor to the calculated frequencies. nih.gov
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments This table provides an example of theoretical vibrational mode analysis for this compound.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3145 | 3022 | 25.4 | Furan C-H stretch |
| 2980 | 2864 | 45.1 | Dithiane C-H stretch |
| 1585 | 1523 | 58.3 | Furan C=C stretch |
| 1450 | 1393 | 32.7 | CH₂ scissoring |
| 1025 | 985 | 65.9 | Furan ring breathing |
| 740 | 711 | 48.2 | C-S stretch |
Future Research Directions and Innovations in 2 1,3 Dithian 2 Yl Furan Chemistry
Development of Asymmetric Catalytic Methodologies for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. The development of asymmetric catalytic methods for producing chiral derivatives of 2-(1,3-dithian-2-yl)furan is a significant and promising area of future research. Chiral derivatives of heterocyclic compounds often exhibit distinct biological activities and physical properties.
Future work will likely focus on several key strategies:
Catalytic Asymmetric C-H Functionalization: Directing catalysts to selectively functionalize C-H bonds on the furan (B31954) or dithiane rings in an enantioselective manner would be a highly efficient method for generating chirality. This could involve transition-metal catalysts, such as those based on rhodium, palladium, or iridium, paired with chiral ligands.
Enantioselective Additions: The dithiane moiety is well-known as an acyl anion equivalent. Developing catalytic asymmetric additions of the 2-lithio-1,3-dithiane anion to prochiral electrophiles represents a powerful tool for creating chiral centers. Chiral ligands or additives could be employed to control the stereochemical outcome of these reactions.
Organocatalysis: Chiral small organic molecules, such as proline derivatives or chiral phosphoric acids, could be designed to catalyze asymmetric transformations on the this compound scaffold. These catalysts could facilitate reactions like asymmetric Michael additions or aldol (B89426) reactions on derivatives of the core structure.
The successful development of these methodologies would provide access to a wide array of novel, optically active building blocks for various applications.
Table 1: Potential Asymmetric Catalytic Strategies
| Catalytic Approach | Target Reaction | Potential Catalyst System | Desired Outcome |
|---|---|---|---|
| Transition Metal Catalysis | Asymmetric C-H arylation at the furan C5-position | Palladium(II) catalyst with a chiral phosphine (B1218219) ligand (e.g., BINAP) | Enantiomerically enriched 5-aryl-2-(1,3-dithian-2-yl)furans |
| Chiral Lewis Acid Catalysis | Asymmetric Diels-Alder reaction using a furan derivative | Copper(II) or Scandium(III) complex with a chiral BOX or PYBOX ligand | Diastereomerically and enantiomerically enriched cycloadducts |
Exploration of New Reactivity Modes and Mechanistic Pathways
While the dithiane group is primarily known for its role in "umpolung" or polarity-inverted reactivity, and the furan ring is a versatile diene and aromatic system, the interplay between these two moieties within the same molecule is not fully explored. Future research will undoubtedly focus on uncovering novel reactivity modes that emerge from this unique structural combination.
Key areas for exploration include:
Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot, triggered by an initial transformation at either the dithiane or furan ring. For example, deprotonation and alkylation of the dithiane could be followed by an intramolecular cyclization involving the furan ring, leading to complex polycyclic structures.
Metal-Catalyzed Ring-Opening/Cross-Coupling: The furan ring can undergo ring-opening under certain catalytic conditions. Investigating this reactivity in this compound could lead to novel linear structures that retain the dithiane functionality for further transformation.
Photochemical and Electrochemical Reactivity: Studying the behavior of the compound under photochemical or electrochemical conditions could unlock new reaction pathways not accessible through traditional thermal methods. This could include cycloadditions or radical-mediated functionalizations.
A deeper mechanistic understanding, aided by tools such as in-situ spectroscopy and computational density functional theory (DFT) calculations, will be crucial for rationally designing and optimizing these new transformations.
Table 2: Prospective Novel Reactions
| Reactivity Mode | Proposed Transformation | Potential Reagents/Conditions | Expected Product Class |
|---|---|---|---|
| Intramolecular Cycloaddition | Diels-Alder reaction of the furan ring with a tethered dienophile | Thermal or Lewis acid catalysis | Fused bicyclic ether systems |
| Reductive Ring Cleavage | Hydrogenolysis of the furan ring | Heterogeneous catalyst (e.g., Pd/C, Ru/C) under H₂ pressure | Substituted tetrahydrofurans or linear diols with an intact dithiane |
Integration with High-Throughput and Automated Synthesis Platforms
The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large libraries of compounds. Integrating the chemistry of this compound with high-throughput and automated synthesis platforms is a logical and necessary step for unlocking its full potential.
This integration could take several forms:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, which can improve yields, safety, and scalability. The synthesis of the core this compound structure and its subsequent derivatization are well-suited for adaptation to flow chemistry systems.
Automated Library Synthesis: Robotic platforms can be programmed to perform series of reactions in parallel, enabling the rapid generation of hundreds or thousands of distinct derivatives from a common this compound core. This would involve varying substituents at different positions on both the furan and dithiane rings.
Data-Driven Optimization: By combining automated synthesis with in-line analysis, machine learning algorithms can be used to rapidly identify optimal reaction conditions, accelerating the discovery of new and efficient synthetic routes.
These technologies will not only accelerate the pace of research but also enable the exploration of a much wider chemical space, increasing the probability of discovering molecules with desired properties.
Table 3: Conceptual Workflow for Automated Library Synthesis
| Step | Action | Technology | Purpose |
|---|---|---|---|
| 1. Scaffolding | Synthesis of a functionalized this compound precursor | Automated flow reactor | Produce a key intermediate in large quantities |
| 2. Diversification | Parallel reaction of the precursor with a library of building blocks (e.g., aryl halides, aldehydes) | Robotic liquid handler and multi-well reaction plates | Generate a diverse library of final compounds |
| 3. Purification | Automated parallel purification of the reaction products | Automated flash chromatography or preparative HPLC | Isolate pure compounds for analysis and screening |
Computational Design and Rational Synthesis of Tailored Dithiane-Furan Architectures
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. Applying these tools to the this compound system can enable the rational design of novel molecules with specific, pre-determined functions.
Future research in this area will likely involve:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectral properties of hypothetical derivatives. This can help prioritize synthetic targets that are most likely to possess desired characteristics, such as specific light-absorption properties or reactivity profiles.
Molecular Docking and Virtual Screening: If designing molecules for biological applications, computational models of protein targets can be used to screen virtual libraries of dithiane-furan derivatives. This can identify compounds that are predicted to bind strongly to a target, guiding the synthesis of potential new therapeutic agents.
Designing for Materials Science: Computational methods can predict properties relevant to materials science, such as crystal packing, electronic band gaps, and charge transport properties. This would facilitate the design of novel organic semiconductors or ligands for metal-organic frameworks (MOFs) based on the dithiane-furan scaffold.
This synergy between computational prediction and experimental synthesis creates a powerful feedback loop, where computational insights guide laboratory work, and experimental results are used to refine computational models, leading to a more efficient and targeted discovery process.
Table 4: Application of Computational Methods
| Computational Method | Application Area | Predicted Properties | Goal |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways | Understand and optimize new chemical reactions |
| Molecular Dynamics (MD) | Materials Science | Conformational preferences, intermolecular interactions | Design of self-assembling materials or stable crystal structures |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of molecular descriptors with biological activity | Predict the bioactivity of new derivatives before synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
